molecular formula C12H11N3O B13195509 2-Oxo-1,2-dihydrospiro[indole-3,3'-pyrrolidine]-4'-carbonitrile

2-Oxo-1,2-dihydrospiro[indole-3,3'-pyrrolidine]-4'-carbonitrile

Cat. No.: B13195509
M. Wt: 213.23 g/mol
InChI Key: OWISKWPQNNOZGG-UHFFFAOYSA-N
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Description

2-Oxo-1,2-dihydrospiro[indole-3,3’-pyrrolidine]-4’-carbonitrile is a spirocyclic compound that features a unique structure combining an indole and a pyrrolidine ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-1,2-dihydrospiro[indole-3,3’-pyrrolidine]-4’-carbonitrile typically involves a [3+2] cycloaddition reaction. One common method includes the condensation of N-methylglycine, isatin, benzaldehyde, and cyanoacetylphthalazine in ethanol under reflux conditions for 2 hours . The reaction is chemo-, stereo-, and regioselective, leading to the formation of the desired spiro-pyrrolidine derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing green chemistry principles to enhance yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-1,2-dihydrospiro[indole-3,3’-pyrrolidine]-4’-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxindole derivatives.

    Reduction: Reduction reactions can modify the nitrile group or other functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted spiro-pyrrolidine derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

2-Oxo-1,2-dihydrospiro[indole-3,3’-pyrrolidine]-4’-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Oxo-1,2-dihydrospiro[indole-3,3’-pyrrolidine]-4’-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it can inhibit protein-protein interactions, such as the MDM2/p53 interaction, which is crucial in regulating the cell cycle and apoptosis . The compound’s spirocyclic structure allows it to fit into binding pockets of target proteins, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxo-1,2-dihydrospiro[indole-3,3’-pyrrolidine]-4’-carbonitrile stands out due to its specific combination of an indole and pyrrolidine ring, which imparts unique chemical reactivity and biological activity

Properties

Molecular Formula

C12H11N3O

Molecular Weight

213.23 g/mol

IUPAC Name

2-oxospiro[1H-indole-3,4'-pyrrolidine]-3'-carbonitrile

InChI

InChI=1S/C12H11N3O/c13-5-8-6-14-7-12(8)9-3-1-2-4-10(9)15-11(12)16/h1-4,8,14H,6-7H2,(H,15,16)

InChI Key

OWISKWPQNNOZGG-UHFFFAOYSA-N

Canonical SMILES

C1C(C2(CN1)C3=CC=CC=C3NC2=O)C#N

Origin of Product

United States

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